1-Chloro-3-methyl-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-chloro-3-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJCPAAYJCDJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a trifluoromethoxide ion reacts with a chloromethylbenzene precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes that allow for better control over reaction parameters and higher yields. Catalytic methods using transition metal catalysts may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethoxy group can be reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions lead to the formation of alcohols or other reduced derivatives .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
1-Chloro-3-methyl-2-(trifluoromethoxy)benzene is primarily utilized in the synthesis of pharmaceuticals. The trifluoromethoxy group is known to enhance biological activity, particularly in compounds targeting neurological and cardiovascular conditions. This compound serves as a building block for more complex organic molecules, especially those requiring fluorinated aromatic rings for improved metabolic stability and bioavailability .
Case Studies
Recent studies have highlighted its potential in developing novel drugs with enhanced efficacy. For instance, compounds derived from this chlorinated benzene have been investigated for their antimicrobial and anticancer properties, showcasing promising results in preclinical trials .
Agricultural Chemicals
Use in Agrochemicals
This compound is also significant in the formulation of agrochemicals such as herbicides and fungicides. Its effective properties help control unwanted plant growth and pests, making it a key ingredient in modern agricultural practices .
Research Findings
Research has demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species. These findings suggest that this compound could play a vital role in developing environmentally friendly agricultural solutions .
Material Science
Incorporation into Polymers
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. This application is crucial for producing high-performance materials used in various industrial applications .
Performance Characteristics
The unique chemical structure contributes to improved durability and resistance to environmental factors, making these materials suitable for use in coatings, adhesives, and other industrial products.
Fluorinated Compounds Research
Exploration of Fluorination Effects
Researchers utilize this compound to study the effects of fluorination on chemical reactivity and stability. The incorporation of fluorine atoms can significantly alter the properties of organic molecules, leading to the development of new materials with enhanced characteristics .
Innovative Applications
The insights gained from these studies are paving the way for innovations in various fields, including pharmaceuticals and material science, where fluorinated compounds are increasingly being recognized for their superior performance attributes .
Summary Table of Applications
| Application Area | Description | Key Findings/Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological and cardiovascular diseases | Enhanced biological activity; potential antimicrobial and anticancer effects |
| Agricultural Chemicals | Formulation of herbicides and fungicides | Effective control of weeds; environmentally friendly options |
| Material Science | Improvement of polymer thermal stability and chemical resistance | High-performance materials suitable for industrial applications |
| Fluorinated Compounds Research | Study of fluorination effects on reactivity and stability | Development of innovative materials with enhanced properties |
Mechanism of Action
The mechanism by which 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The chlorine and methyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position and Electronic Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density at the aromatic ring. When combined with chlorine (also electron-withdrawing) and methyl (electron-donating), the compound exhibits a balance of reactivity suitable for electrophilic substitution or cross-coupling reactions .
Physical and Spectroscopic Properties
- Molecular Weight : The molecular weight of this compound (estimated as ~210–220 g/mol) is lower than brominated analogs (e.g., 275.45 g/mol for 1-bromo-2-chloro-4-(trifluoromethoxy)benzene) due to bromine's higher atomic mass .
- Spectral Data : While direct NMR data for the target compound is unavailable, analogs like (E)-3-(trifluoromethoxy)prop-1-en-1-ylbenzene (C₁₀H₉F₃O) show characteristic ¹⁹F and ¹H NMR peaks for -OCF₃ (δ ~55–60 ppm for ¹⁹F) and aromatic protons (δ ~6.5–7.5 ppm) .
Biological Activity
1-Chloro-3-methyl-2-(trifluoromethoxy)benzene is an organic compound notable for its unique chemical structure, which includes a chloro group and a trifluoromethoxy group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , and it possesses distinctive reactivity due to the presence of electronegative fluorine atoms. These groups enhance its electrophilic nature, allowing it to interact with various biological molecules, including proteins and nucleic acids .
The biological activity of this compound primarily involves its ability to act as an electrophile. This characteristic enables it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to alterations in their functions. Such interactions can modify enzymatic activities and disrupt cellular processes, making it a valuable compound in biochemical research .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound's structure allows it to penetrate bacterial cell walls effectively, where it may exert inhibitory effects on bacterial growth. Studies have shown promising results against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a novel antimicrobial agent .
Study 2: Anticancer Mechanisms
In another investigation focusing on its anticancer properties, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. The findings revealed that doses above 50 µM resulted in a marked increase in apoptotic cell populations, alongside decreased expression levels of Bcl-2 and increased levels of cleaved PARP, indicating effective induction of apoptosis .
Data Tables
| Activity Type | Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial | 10 | Significant reduction in bacterial viability |
| Anticancer (MDA-MB-231) | 50 | Increased apoptotic cells |
| Anticancer (MDA-MB-231) | 100 | Decreased Bcl-2 expression |
Q & A
Q. What are the common synthetic routes for 1-Chloro-3-methyl-2-(trifluoromethoxy)benzene?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:
Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Trifluoromethoxylation : Employ halogenation (e.g., Cl₂/FeCl₃) followed by substitution with trifluoromethoxy groups using reagents like AgOCF₃ or Cu-mediated coupling .
Chlorination : Direct electrophilic chlorination at the ortho position, guided by steric and electronic effects of existing substituents.
Reaction monitoring via TLC (chloroform:methanol, 9:1) and purification by column chromatography (silica gel) are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent effects; the trifluoromethoxy group deshields adjacent protons, while chlorine and methyl groups influence splitting patterns (e.g., ¹H NMR in CDCl₃ at 300 MHz) .
- FT-IR : Confirm functional groups (C-F stretch ~1100–1250 cm⁻¹, C-Cl ~550–850 cm⁻¹).
- HPLC-UV/PDA : Assess purity using a reverse-phase C18 column with methanol/ammonium formate gradients .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
Q. How can researchers optimize purification of this compound?
- Methodological Answer :
- Recrystallization : Use hexane/ethyl acetate mixtures to exploit solubility differences.
- Distillation : For liquid phases, fractional distillation under reduced pressure minimizes thermal decomposition.
- Silica Gel Chromatography : Employ gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate halogenated byproducts .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethoxy group.
- Moisture : Use anhydrous solvents and desiccants (e.g., molecular sieves) to avoid hydrolysis of the C-Cl bond.
- Temperature : Maintain at –20°C for long-term stability, as elevated temperatures may induce ring halogen redistribution .
Q. What are typical intermediates derived from this compound in organic synthesis?
- Methodological Answer :
- Grignard Reagents : React with Mg to form benzylic intermediates for coupling reactions.
- Suzuki-Miyaura Cross-Coupling : Replace chlorine with boronic acids using Pd catalysts .
- Nucleophilic Displacement : Substitute Cl with amines or thiols under basic conditions .
Advanced Questions
Q. How does regioselectivity in electrophilic substitution reactions vary with substituent positioning?
- Methodological Answer : The trifluoromethoxy (-OCF₃) group is meta-directing due to its strong electron-withdrawing nature, while the methyl (-CH₃) group is ortho/para-directing. Computational modeling (DFT) can predict dominant reaction sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via competitive reactions (e.g., nitration) and HPLC analysis of isomer ratios is critical .
Q. What role do substituents play in hydrogen-bonding interactions within crystalline phases?
- Methodological Answer :
- Graph Set Analysis : Use crystallographic data (SHELXL ) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings).
- Trifluoromethoxy Groups : Their electronegativity disrupts traditional H-bond networks but may engage in weak C-F⋯H interactions. Compare packing diagrams of analogs (e.g., 1-chloro-3-methylbenzene vs. trifluoromethoxy derivatives) to isolate substituent effects .
Q. How can computational models predict electronic effects on reaction pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute Fukui indices for electrophilic/nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics.
- Software Tools : Gaussian, ORCA, or VASP for electronic structure analysis; cross-validate with experimental kinetic data .
Q. How to resolve contradictions in crystallographic data for halogenated benzene derivatives?
- Methodological Answer :
Q. What mechanistic insights guide nucleophilic displacement reactions involving the chlorine substituent?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using ³⁵Cl vs. ³⁷Cl isotopes to identify rate-determining steps.
- Leaving Group Ability : Correlate Cl⁻ departure rates (monitored by conductivity) with solvent polarity (e.g., DMSO > DMF > THF).
- Steric Effects : Use bulky nucleophiles (e.g., tert-butylamine) to probe accessibility of the Cl site in crowded environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
